1-(2,3,4-Trimethoxyphenyl)ethylhydrazine
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Overview
Description
1-(2,3,4-Trimethoxyphenyl)ethylhydrazine is an organic compound with the molecular formula C11H18N2O3 It features a trimethoxyphenyl group attached to an ethylhydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2,3,4-Trimethoxyphenyl)ethylhydrazine can be synthesized through several methods. One common approach involves the reaction of 2,3,4-trimethoxybenzaldehyde with ethylhydrazine under acidic conditions. The reaction typically proceeds as follows:
Step 1: Condensation of 2,3,4-trimethoxybenzaldehyde with ethylhydrazine in the presence of an acid catalyst.
Step 2: Purification of the resulting product through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
1-(2,3,4-Trimethoxyphenyl)ethylhydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding hydrazones or azines.
Reduction: Reduction reactions can convert it into amines or other reduced derivatives.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation Products: Hydrazones, azines.
Reduction Products: Amines, reduced hydrazine derivatives.
Substitution Products: Substituted hydrazine derivatives with various functional groups.
Scientific Research Applications
1-(2,3,4-Trimethoxyphenyl)ethylhydrazine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-cancer, anti-fungal, and anti-bacterial properties.
Biological Research: It is used to investigate the inhibition of enzymes such as tubulin, heat shock protein 90, and thioredoxin reductase.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,3,4-Trimethoxyphenyl)ethylhydrazine involves its interaction with specific molecular targets:
Molecular Targets: Tubulin, heat shock protein 90, thioredoxin reductase, and other enzymes.
Pathways Involved: The compound can inhibit the polymerization of tubulin, leading to disruption of microtubule dynamics.
Comparison with Similar Compounds
1-(2,3,4-Trimethoxyphenyl)ethylhydrazine can be compared with other similar compounds:
Properties
IUPAC Name |
1-(2,3,4-trimethoxyphenyl)ethylhydrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-7(13-12)8-5-6-9(14-2)11(16-4)10(8)15-3/h5-7,13H,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTDGOBNIODRTGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=C(C=C1)OC)OC)OC)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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